![molecular formula C21H16ClN5O3S B2621457 Methyl 4-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate CAS No. 862126-70-3](/img/structure/B2621457.png)
Methyl 4-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate
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Description
“Methyl 4-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is part of the pyrazolo[3,4-d]pyrimidine class of compounds, which have been found to exhibit a wide array of biological activities .
Synthesis Analysis
The synthesis of this compound and similar pyrazolo[3,4-d]pyrimidine derivatives typically involves a one-pot multi-component cyclocondensation reaction . This process uses readily available starting materials and has been found to be an efficient method for creating these types of compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-yl group, a sulfanylacetyl group, and a 4-chlorophenyl group . The exact structure can be determined through techniques such as 1H NMR .Future Directions
The future directions for research on this compound could include further investigation into its potential applications in medicinal chemistry, particularly in the treatment of diseases involving abnormal cell proliferation . Additionally, more research could be done to fully understand its mechanism of action and to explore other potential biological activities .
Mechanism of Action
Target of Action
Methyl 4-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate is a complex compound with potential biological activity. Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cdk2, a cyclin-dependent kinase . CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer treatment .
Mode of Action
Compounds with a similar pyrazolo[3,4-d]pyrimidine structure have been shown to interact with their targets, such as cdk2, leading to significant alterations in cell cycle progression .
Biochemical Pathways
Compounds with a similar pyrazolo[3,4-d]pyrimidine structure have been associated with the inhibition of cdk2/cyclin a2, which plays a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest, potentially affecting downstream effects such as cell proliferation .
Result of Action
Similar compounds have been reported to show significant inhibitory activity against certain cancer cell lines , suggesting potential cytotoxic effects.
properties
IUPAC Name |
methyl 4-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3S/c1-30-21(29)13-2-6-15(7-3-13)26-18(28)11-31-20-17-10-25-27(19(17)23-12-24-20)16-8-4-14(22)5-9-16/h2-10,12H,11H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDNWYYAPLYJJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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